molecular formula C6H11Br2N B1405404 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide CAS No. 1624261-20-6

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Cat. No. B1405404
M. Wt: 256.97 g/mol
InChI Key: SWUKRCXLXXYOET-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide” is a chemical compound with the CAS Number: 1624261-20-6 . It has a molecular weight of 256.97 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 256.97 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Reactions

Research has shown various synthesis and reaction processes involving similar compounds to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide. For instance, Mukarramov (2014) discussed the bromination of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones using N-bromosuccinimide, which resulted in the formation of 5-bromo-6-methyl derivatives and, subsequently, perbromides of these compounds (Mukarramov, 2014).

Chemistry and Pharmacology

Tetrahydropyridines (THP), a class to which 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide belongs, have been studied for their pharmacological properties. Mateeva, Winfield, and Redda (2005) reviewed the synthesis and pharmacological characteristics of THP derivatives, including their role in structure-activity relationship studies for drug development (Mateeva, Winfield, & Redda, 2005).

Neuroprotection Studies

Some studies have explored compounds similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide for their neuroprotective effects. Muralikrishnan and Mohanakumar (1998) investigated the neuroprotection by bromocriptine against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mice, suggesting its potential as a neuroprotective agent (Muralikrishnan & Mohanakumar, 1998).

Oxidation and Imination Reactions

Research has also been conducted on oxidation and imination reactions involving tetrahydropyridine compounds. Soldatenkov et al. (2001) studied the oxidative imination of 4-aryl-1,2,3,6-tetrahydropyridines, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines, which provides insights into the chemical behavior of related compounds (Soldatenkov et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUKRCXLXXYOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 4
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 5
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 6
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

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